

Spectroscopic Profile of 2-Bromopyridine 1-oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromopyridine 1-oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromopyridine 1-oxide** (C_5H_4BrNO), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromopyridine 1-oxide**. Due to the limited availability of a complete, unified dataset, data for the isomeric 3-Bromopyridine N-oxide is provided for comparative purposes in the NMR sections, offering valuable insights into the expected chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of 3-Bromopyridine N-oxide (500 MHz, $CDCl_3$)

Protons	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
Ar-H	7.21-7.24	dd	J=6.6, 8.2
Ar-H	7.45-7.47	dq	J=0.8, 8.3
Ar-H	8.19-8.21	dq	J=0.8, 6.5

| Ar-H | 8.39-8.40 | t | J=1.5 |

Table 2: ^{13}C NMR Spectroscopic Data of 3-Bromopyridine N-oxide (125 MHz, CDCl_3)

Carbon	Chemical Shift (δ) ppm
Ar-C	120.2
Ar-C	125.9
Ar-C	128.7
Ar-C	137.7

| Ar-C | 140.3 |

Note: The proton ortho to the N-oxide group is expected to be the most deshielded and appear at the highest chemical shift.[1]

Infrared (IR) Spectroscopy

A specific IR spectrum for **2-Bromopyridine 1-oxide** is not readily available in public databases. However, the characteristic absorption bands for pyridine N-oxides are well-established.

Table 3: Typical Infrared Absorption Bands for Pyridine N-oxides

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-O Stretch	1200-1300	Strong
Aromatic C-H Stretch	3000-3100	Medium
Aromatic C=C and C=N Ring Stretching	1400-1600	Medium to Strong

| C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Bromopyridine 1-oxide**

Ion	Calculated m/z	Found m/z
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| [M+H]⁺ | 174.0 | 174.2 |

The mass spectrum of pyridine N-oxides is often characterized by a significant [M-16]⁺ peak, corresponding to the loss of the oxygen atom.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are applicable to **2-Bromopyridine 1-oxide** and similar aromatic amine oxides.

Synthesis of 2-Bromopyridine 1-oxide

A common method for the synthesis of **2-Bromopyridine 1-oxide** involves the oxidation of 2-Bromopyridine. A typical procedure is as follows:

- Dissolve 2-Bromopyridine in a suitable solvent such as acetic acid.
- Add an oxidizing agent, commonly hydrogen peroxide (30%), to the solution.

- Heat the reaction mixture at a controlled temperature, for example, 55-60°C, for several hours.
- After the reaction is complete, the mixture is cooled, and the product can be isolated and purified using standard techniques such as crystallization or chromatography.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromopyridine 1-oxide** in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75-125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required compared to ¹H NMR.
- Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of **2-Bromopyridine 1-oxide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-

adding a number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

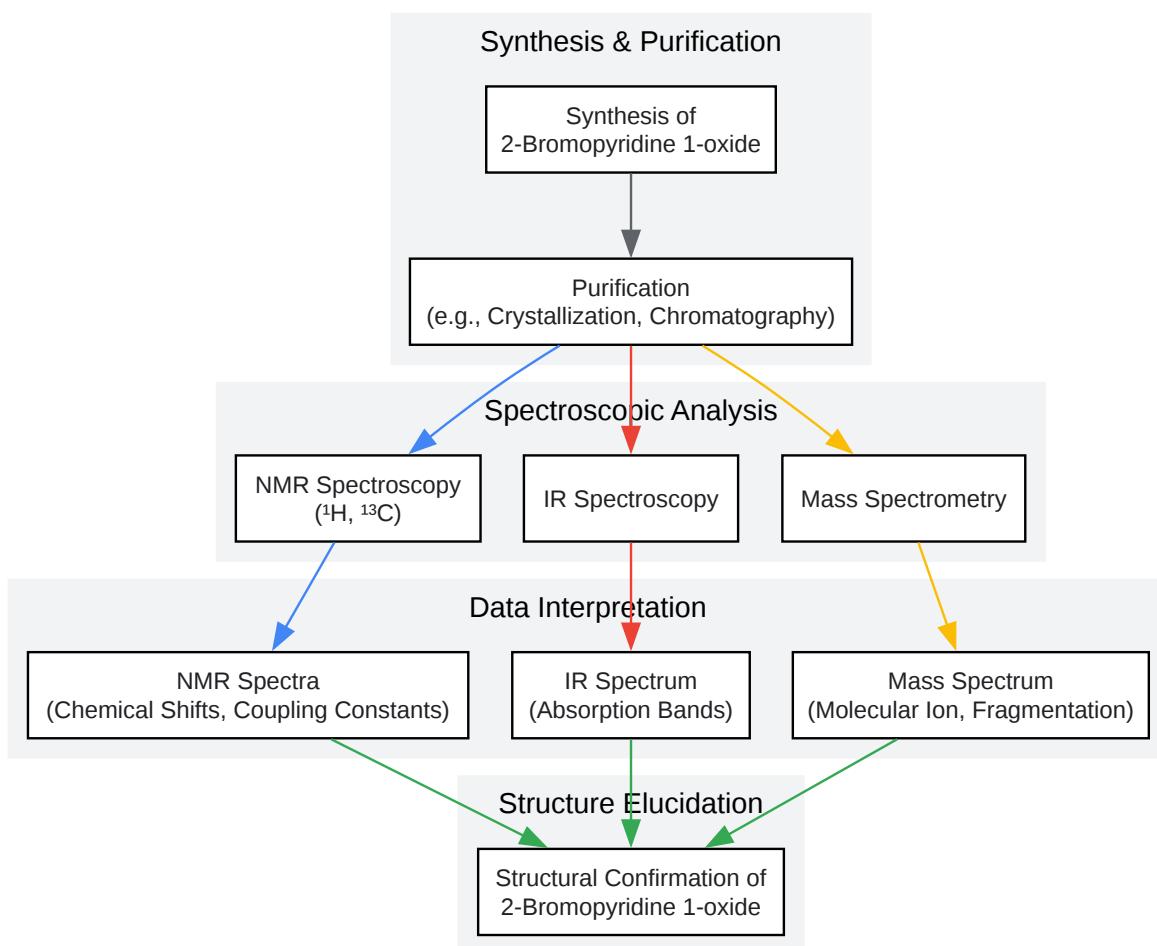
- Data Analysis: Identify and label the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Bromopyridine 1-oxide** into the mass spectrometer. Common techniques include direct infusion via a syringe pump or injection into a liquid chromatograph coupled to the mass spectrometer (LC-MS).
- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate protonated molecules ($[M+H]^+$).
- Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate them based on their mass-to-charge ratio (m/z).
- Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromopyridine 1-oxide**.



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Spectroscopic Analysis Workflow

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References

- 1. Buy 2-Bromopyridine-1-oxide chloride [smolecule.com]

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